3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride is a chemical compound with the molecular formula C10H6ClF3O2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a prop-2-enoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively
Addition Reactions: The double bond in the prop-2-enoyl moiety can participate in addition reactions with electrophiles and nucleophiles
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Reaction Conditions: Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: Employed in the modification of biomolecules for studying biological processes
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride
3-[4-(Trifluoromethoxy)phenyl]propanoic acid: Lacks the double bond in the prop-2-enoyl moiety
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride is unique due to its combination of a trifluoromethoxy group and an acyl chloride group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
306936-02-7 |
---|---|
Molekularformel |
C10H6ClF3O2 |
Molekulargewicht |
250.60 g/mol |
IUPAC-Name |
3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H |
InChI-Schlüssel |
CPPPIWVKTNRQFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.